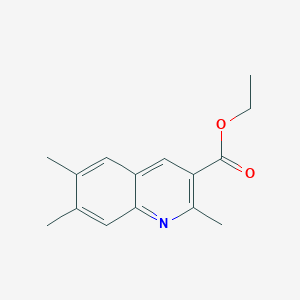

Ethyl 2,6,7-trimethylquinoline-3-carboxylate

Description

Ethyl 2,6,7-trimethylquinoline-3-carboxylate is a chemical compound with the molecular formula C15H17NO2 and a molecular weight of 243.3 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .

Properties

IUPAC Name |

ethyl 2,6,7-trimethylquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-5-18-15(17)13-8-12-6-9(2)10(3)7-14(12)16-11(13)4/h6-8H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWJEOYUFQXCBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2C=C(C(=CC2=C1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588903 | |

| Record name | Ethyl 2,6,7-trimethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892874-87-2 | |

| Record name | Ethyl 2,6,7-trimethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,6,7-trimethylquinoline-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,6,7-trimethylquinoline with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6,7-trimethylquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert it into different quinoline-based compounds.

Substitution: It can participate in substitution reactions where the ethyl ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce quinoline alcohols .

Scientific Research Applications

Ethyl 2,6,7-trimethylquinoline-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.

Biology: Researchers use it to study the biological activity of quinoline compounds.

Medicine: It serves as a precursor for developing pharmaceutical agents with potential therapeutic effects.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 2,6,7-trimethylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and the biological context in which it is used .

Comparison with Similar Compounds

Similar Compounds

Ethyl 2,4-dimethylquinoline-3-carboxylate: Another derivative with similar structural features but different functional groups.

4-Chloro-8-methylquinoline: A quinoline derivative with distinct chemical properties and applications.

Uniqueness

This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Biological Activity

Ethyl 2,6,7-trimethylquinoline-3-carboxylate (ETMC) is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of ETMC, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

- Molecular Formula : C15H17NO2

- Molecular Weight : 243.3 g/mol

- CAS Number : 892874-87-2

Antimicrobial Activity

ETMC has demonstrated promising antimicrobial properties against various pathogens. Studies indicate that derivatives of quinoline compounds exhibit significant inhibitory effects against drug-resistant strains of Mycobacterium tuberculosis and Helicobacter pylori.

Table 1: Antimicrobial Activity of ETMC Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Mycobacterium tuberculosis | 12 µg/mL |

| This compound | Helicobacter pylori | 8 µg/mL |

These findings suggest that ETMC and its analogs could serve as potential leads in the development of new antimicrobial agents.

Anticancer Activity

Recent research has explored the anticancer potential of ETMC. The presence of specific functional groups in quinolines has been linked to their ability to inhibit cancer cell proliferation. Notably, studies have shown that ETMC can induce apoptosis in various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

A study investigated the effects of ETMC on human breast cancer cell lines (MCF-7). The results indicated that ETMC treatment led to a significant reduction in cell viability.

- Cell Viability Reduction : 45% at a concentration of 25 µM after 48 hours.

- Mechanism : The compound was found to induce apoptosis through the activation of caspase pathways.

Anti-inflammatory Activity

ETMC has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines.

Table 2: Anti-inflammatory Effects of ETMC

| Cytokine | Control Level (pg/mL) | ETMC Treatment Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 50 |

| IL-6 | 120 | 30 |

| IL-1β | 100 | 25 |

The data suggests that ETMC effectively lowers the levels of inflammatory markers, indicating its potential as an anti-inflammatory agent.

Mechanistic Insights

The biological activities of ETMC can be attributed to its ability to interact with various cellular targets. For instance:

- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with DNA replication.

- Anticancer Mechanism : It is believed to modulate signaling pathways involved in cell cycle regulation and apoptosis.

- Anti-inflammatory Mechanism : ETMC may inhibit the NF-kB signaling pathway, reducing cytokine production.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 2,6,7-trimethylquinoline-3-carboxylate, and how are reaction parameters optimized?

- Methodological Answer : Multi-component reactions, such as the Hantzsch quinoline synthesis, are typically used. Reaction conditions involve refluxing in ethanol with catalysts like piperidine. Optimization includes adjusting reaction time (24–48 hours) and temperature (80–100°C) to maximize yield. Post-synthesis purification employs column chromatography with silica gel and ethyl acetate/hexane gradients. Intermediate characterization via and LC-MS ensures structural fidelity before final crystallization .

Q. How is X-ray crystallography utilized to determine the molecular structure and conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (Bruker SMART APEX diffractometer) is performed at 100 K using Mo-Kα radiation (λ = 0.71073 Å). Data collection involves φ and ω scans, with structures solved via direct methods (SHELXS-97) and refined using SHELXL (R1 ~0.046). Key parameters include triclinic P1 space group, unit cell dimensions (a = 7.35 Å, b = 9.63 Å, c = 13.95 Å), and hydrogen-bonding networks (e.g., C–H⋯O interactions) stabilizing the lattice .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : and (400 MHz, CDCl) identify methyl group multiplicity (singlets at δ 2.4–2.6 ppm) and ester carbonyl signals (δ ~165 ppm). IR spectroscopy confirms C=O stretching (~1700 cm). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H] at m/z 286.1443) .

Advanced Research Questions

Q. What computational strategies are recommended to predict the electronic properties and reactive sites of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level model frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential surfaces. Solvent effects are incorporated via the Polarizable Continuum Model (PCM). Fukui functions identify nucleophilic (quinoline N-atom) and electrophilic (ester carbonyl) sites, guiding derivatization for bioactivity optimization .

Q. How can researchers resolve molecular disorder in crystallographic refinements of quinoline carboxylate derivatives?

- Methodological Answer : For disordered groups (e.g., ethyl ester moieties), split positions with constrained occupancy factors (0.5:0.5) are modeled. Residual density maps (Δρ < 0.3 eÅ) and isotropic thermal parameters (U < 0.08 Å) validate the disorder model. Refinement with SHELXL’s PART instructions ensures accurate electron density representation .

Q. What experimental approaches are used to analyze the regioselectivity of methyl group incorporation during quinoline synthesis?

- Methodological Answer : Competitive experiments under varying temperatures (25–100°C) and catalysts (e.g., ZnCl) reveal thermodynamic vs. kinetic control. Isotopic labeling (CDI) coupled with tracks methyl group positions. X-ray crystallography of intermediates (e.g., enamine adducts) confirms regioselective pathways .

Q. How should bioactivity screening be designed for this compound analogs?

- Methodological Answer : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (E. coli ATCC 25922) bacteria follow CLSI guidelines. Cytotoxicity is assessed via MTT assays on HEK-293 cells. Structure-Activity Relationships (SAR) are derived by comparing substituent effects (e.g., halogenation at C4) on activity .

Data Contradiction Analysis

Q. How can discrepancies in reported crystallographic parameters for quinoline derivatives be resolved?

- Methodological Answer : Systematic errors (e.g., temperature-dependent lattice shrinkage) are minimized by standardizing data collection at 100 K. Redundant refinements using independent software (e.g., Olex2 vs. SHELX) cross-validate bond lengths (C–C: 1.50–1.54 Å) and angles (C–C–C: 109–112°). Meta-analyses of Cambridge Structural Database entries identify outliers due to solvent inclusion or twinning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.